
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of the enzyme Cdk5/p25, which plays a crucial role in the pathogenesis of several neurological disorders.
科学研究应用
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to inhibit the activity of Cdk5/p25, which is known to be hyperactivated in these diseases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been studied for its potential applications in cancer therapy, as Cdk5/p25 has been shown to be involved in tumor growth and metastasis.
作用机制
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is a selective inhibitor of the enzyme Cdk5/p25, which is a member of the cyclin-dependent kinase family. Cdk5/p25 is known to be hyperactivated in various neurological disorders and is involved in the phosphorylation of several proteins that play a crucial role in the pathogenesis of these diseases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide binds to the ATP-binding site of Cdk5/p25 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been shown to inhibit the growth and metastasis of cancer cells.
实验室实验的优点和局限性
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments. The compound is highly selective for Cdk5/p25 and does not inhibit other kinases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been shown to have good bioavailability and can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research should focus on optimizing the synthesis method of 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide to improve its purity and yield. In addition, more studies are needed to understand the long-term effects of 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide and its potential side effects. Finally, future research should also focus on identifying new targets for 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide and exploring its potential applications in other diseases.
合成方法
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-chloronicotinic acid with 3-aminomethylpyridine, followed by the formation of an amide bond between the two compounds. The resulting product is then chlorinated using thionyl chloride to obtain the final compound, 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
属性
产品名称 |
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC 名称 |
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-4-3-10(8-15-11)12(17)16-7-9-2-1-5-14-6-9/h1-6,8H,7H2,(H,16,17) |
InChI 键 |
ZDDWIOPNYGWTQL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=C(C=C2)Cl |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
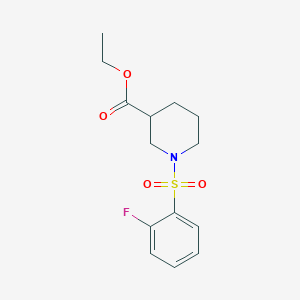
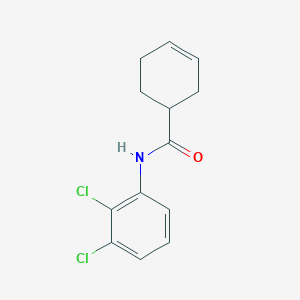

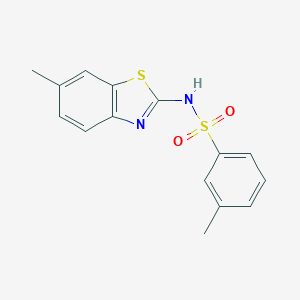
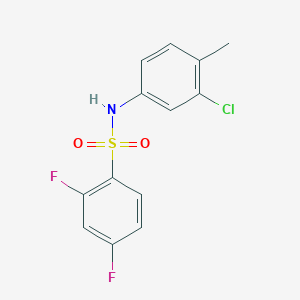
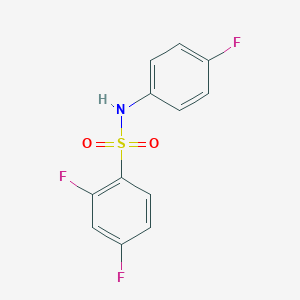
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
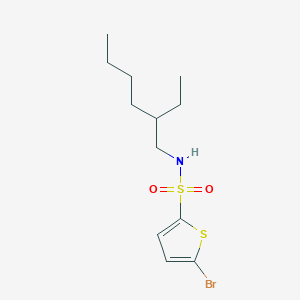

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

